[(4-Ethoxyphenyl)amino](4-(2-pyridyl)piperazinyl)methane-1-thione
Description
The compound (4-Ethoxyphenyl)aminomethane-1-thione features a thiourea backbone with two distinct substituents:
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-2-23-16-8-6-15(7-9-16)20-18(24)22-13-11-21(12-14-22)17-5-3-4-10-19-17/h3-10H,2,11-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCIQUHVYQXQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)aminopiperazinyl)methane-1-thione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is synthesized through the reaction of ethoxybenzene with an appropriate amine under controlled conditions.
Pyridyl Group Introduction: The pyridyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the ethoxyphenyl intermediate.
Piperazinyl Group Addition: The piperazinyl group is added through a coupling reaction, often facilitated by a catalyst such as palladium.
Methane-1-thione Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)aminopiperazinyl)methane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(4-Ethoxyphenyl)aminopiperazinyl)methane-1-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)aminopiperazinyl)methane-1-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The table below summarizes structural analogs and their differences:
| Compound Name | Substituent on Amino Group | Piperazinyl Substituent | Molecular Weight (g/mol) | Notable Properties | References |
|---|---|---|---|---|---|
| (4-Ethoxyphenyl)aminomethane-1-thione | 4-Ethoxyphenyl | 2-Pyridyl | ~367.5* | High lipophilicity; potential for H-bonding via pyridine | Inferred from |
| (Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione | Benzyl | 2-Pyridyl | 331.44 | Reduced steric hindrance; moderate solubility | |
| (4-(2-Fluorophenyl)piperazinyl)((4-methylphenyl)amino)methane-1-thione | 4-Methylphenyl | 2-Fluorophenyl | 329.44 | Enhanced electronegativity; potential CNS activity | |
| (4-Ethylpiperazinyl)(4-methoxyphenyl)methanethione | 4-Methoxyphenyl | Ethyl | 320.48 | Lower lipophilicity; methoxy enhances metabolic stability | |
| ((tert-Butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione | tert-Butyl | Diphenylmethyl | 367.55 | High steric bulk; possible use in enzyme inhibition |
*Calculated based on molecular formula.
Substituent Effects on Pharmacological Properties
- Ethoxy vs.
- Pyridyl vs. Fluorophenyl Piperazinyl Groups : The 2-pyridyl moiety may enhance binding to metal-dependent enzymes (e.g., kinases) or serotonin receptors, whereas fluorophenyl groups are often associated with improved blood-brain barrier penetration .
- Benzylamino vs. Aryl Amino Groups: Benzyl substituents (as in ) reduce steric hindrance, favoring interactions with flat binding pockets, while bulkier aryl groups (e.g., diphenylmethyl in ) may improve selectivity for less accessible targets.
Biological Activity
The compound (4-Ethoxyphenyl)aminomethane-1-thione is a thiosemicarbazone derivative that has garnered attention for its potential biological activities. Thiosemicarbazones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of (4-Ethoxyphenyl)aminomethane-1-thione can be represented as follows:
This compound features an ethoxy group, a piperazine moiety, and a thione functional group, which are crucial for its biological activity.
The biological activity of (4-Ethoxyphenyl)aminomethane-1-thione is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymatic inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor modulation : It can bind to receptors that mediate cellular signaling, potentially influencing proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the key biological activities associated with (4-Ethoxyphenyl)aminomethane-1-thione:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of (4-Ethoxyphenyl)aminomethane-1-thione on K562 leukemia cells. Results indicated a significant reduction in cell viability with an IC50 value of approximately 12 µM. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways, characterized by increased mitochondrial membrane permeability and caspase activation .
- Antimicrobial Efficacy : In another investigation, the compound demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of (4-Ethoxyphenyl)aminomethane-1-thione by assessing its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly decreased the levels of TNF-alpha and IL-6, suggesting its therapeutic potential in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
